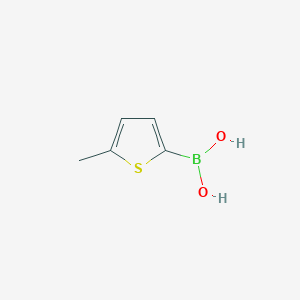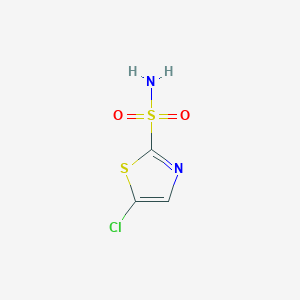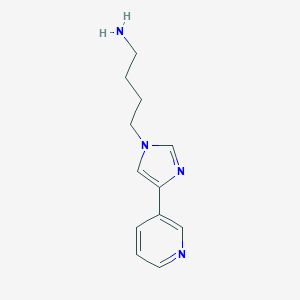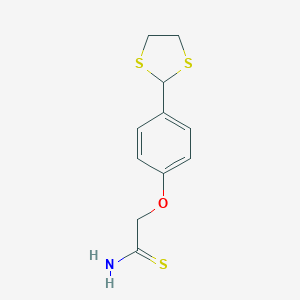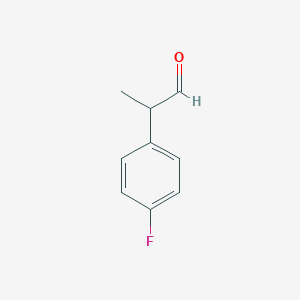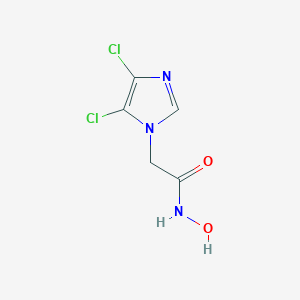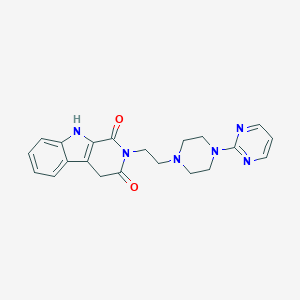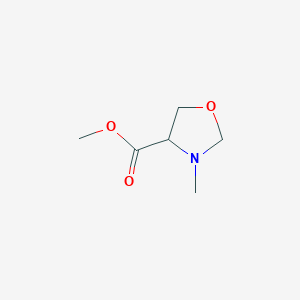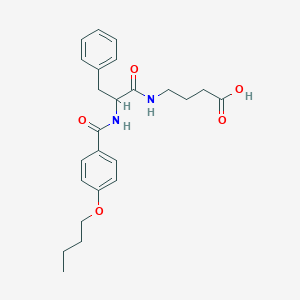
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Boc-L-Phe-L-Leu-L-Phe-L-Leu-L-Val-OH and is a type of peptide that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid involves its ability to bind to specific receptors in the body. This binding triggers a cascade of events that leads to various biological effects, including inhibition of inflammation and cancer cell growth. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid are diverse and depend on the specific application. In medicine, this compound has been found to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. In agriculture, this compound has been found to act as a plant growth regulator and a biopesticide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid in lab experiments include its high purity, stability, and reproducibility. This compound can be synthesized in large quantities, making it readily available for research purposes. The limitations of using this compound in lab experiments include its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. In agriculture, this compound has the potential to be used as a biopesticide and plant growth regulator, and further research is needed to explore its efficacy in these applications.
Synthesemethoden
The synthesis of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid can be achieved using several methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution. The most commonly used method for the synthesis of this compound is SPPS, which involves the stepwise addition of amino acids to the growing peptide chain.
Wissenschaftliche Forschungsanwendungen
The 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a biopesticide.
Eigenschaften
CAS-Nummer |
172798-63-9 |
|---|---|
Produktname |
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid |
Molekularformel |
C24H30N2O5 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-[[2-[(4-butoxybenzoyl)amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H30N2O5/c1-2-3-16-31-20-13-11-19(12-14-20)23(29)26-21(17-18-8-5-4-6-9-18)24(30)25-15-7-10-22(27)28/h4-6,8-9,11-14,21H,2-3,7,10,15-17H2,1H3,(H,25,30)(H,26,29)(H,27,28) |
InChI-Schlüssel |
IZBGNACBQJWBBQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
Synonyme |
4-[[2-[(4-butoxybenzoyl)amino]-3-phenyl-propanoyl]amino]butanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
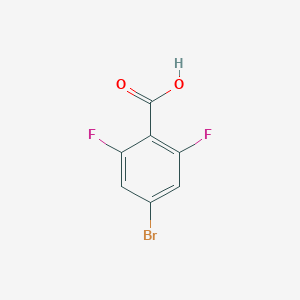
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
